molecular formula C11H11ClN2O B11756573 7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one

7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one

Cat. No.: B11756573
M. Wt: 222.67 g/mol
InChI Key: WSBPQZJLXUGIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one is a heterocyclic compound that features a naphthyridine core with a chloromethyl and an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one typically involves the chloromethylation of a naphthyridine precursor. One common method involves the reaction of 3-ethyl-1H-1,5-naphthyridin-2-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This method ensures high yields and minimizes side reactions.

Industrial Production Methods

For industrial-scale production, the process may be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also considered to reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the naphthyridine core or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce ketones or carboxylic acids .

Scientific Research Applications

7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may act by alkylating DNA or proteins, thereby inhibiting their function and leading to cell death. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 7-(Chloromethyl)-3-methyl-1H-1,5-naphthyridin-2-one
  • 7-(Chloromethyl)-3-ethylquinoline
  • 7-(Chloromethyl)-3-ethylisoquinoline

Uniqueness

7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one is unique due to its specific substitution pattern on the naphthyridine core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Biological Activity

7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a naphthyridine core, which contributes to its reactivity and biological interactions. The molecular formula of this compound is C11H11ClN2O, with a molecular weight of approximately 220.67 g/mol.

Chemical Structure and Properties

The structure of this compound includes a chloromethyl group at the seventh position and an ethyl group at the third position. These modifications enhance the compound's reactivity, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC11H11ClN2O
Molecular Weight220.67 g/mol
Structural FeaturesNaphthyridine core
Functional GroupsChloromethyl, Ethyl

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains. Studies suggest that its mechanism may involve interference with DNA synthesis or function.

Anticancer Properties

Preliminary investigations have demonstrated cytotoxic effects against several cancer cell lines. The specific pathways through which these effects occur are still under investigation but may involve the inhibition of key enzymes involved in cell proliferation .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. Interaction studies suggest that it may bind to DNA and specific enzymes, leading to its cytotoxic effects. The chloromethyl group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives that may enhance its biological activity .

Case Studies

Several studies have explored the biological activity of compounds related to naphthyridine:

  • Study on Anticancer Activity : A study demonstrated that derivatives of naphthyridine exhibited significant cytotoxicity against human cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of naphthyridine derivatives found that certain compounds could inhibit the growth of resistant bacterial strains, suggesting potential applications in treating infections caused by multi-drug resistant organisms.

Comparative Analysis

The following table compares this compound with structurally similar compounds based on their biological activities:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundSignificantCytotoxic effectsInterference with DNA synthesis
1-Methyl-7-(chloromethyl)-3-ethyl-1,5-naphthyridin-2-oneModerateModerateSimilar mechanism as above
7-(Bromomethyl)-3-ethyl-1,5-naphthyridin-2-oneVariableLowPotentially different reactivity profiles

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

7-(chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C11H11ClN2O/c1-2-8-4-9-10(14-11(8)15)3-7(5-12)6-13-9/h3-4,6H,2,5H2,1H3,(H,14,15)

InChI Key

WSBPQZJLXUGIBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C(C=N2)CCl)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.